

Leucomycin V chemical structure and stereochemistry

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Leucomycin V

Introduction

Leucomycin V is a macrolide antibiotic produced by Streptomyces kitasatoensis.[1] As a member of the leucomycin complex, it serves as a foundational structure for other related antibiotics, such as josamycin. This guide provides a detailed examination of the chemical structure and stereochemistry of **Leucomycin V**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Leucomycin V is a complex natural product characterized by a 16-membered macrolide ring, which is a large lactone.[2][3][4] Attached to this aglycone core are two deoxy sugars, L-mycarose and D-mycaminose, linked via glycosidic bonds.

The aglycone is a polyketide, featuring multiple hydroxyl groups, methyl substitutions, a conjugated diene system, and an aldehyde group. The D-mycaminose sugar is further characterized by a dimethylamino group, which is crucial for its biological activity. The second sugar, L-mycarose, is attached to the D-mycaminose.

The systematic IUPAC name for **Leucomycin V** is 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-



(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde.[1]

Structural Relationship to Josamycin

Leucomycin V is the direct precursor to the more commonly known antibiotic, josamycin (also known as Leucomycin A3). Josamycin is formed by the acylation of the hydroxyl groups on the mycarose and aglycone moieties of **Leucomycin V**. Specifically, josamycin is **Leucomycin V** 3-acetate 4B-(3-methylbutanoate).[5][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of **Leucomycin V** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C35H59NO13	[1][8]
Molecular Weight	701.8 g/mol	[1]
CAS Number	22875-15-6	[1]
Boiling Point (Predicted)	851.7 ± 65.0 °C	[9]
Density (Predicted)	1.25 ± 0.1 g/cm ³	[9]
pKa (Predicted)	13.06 ± 0.70	[9]

Stereochemistry

The biological activity of macrolide antibiotics is highly dependent on their three-dimensional structure. **Leucomycin V** possesses a large number of stereocenters, leading to a complex and specific stereochemistry.

Absolute Configuration

The absolute configuration of the chiral centers in **Leucomycin V** has been determined and is specified in its IUPAC name. The molecule has 16 defined stereocenters.[8][10] The



stereochemical descriptors for the main carbon backbone and the sugar moieties are as follows:

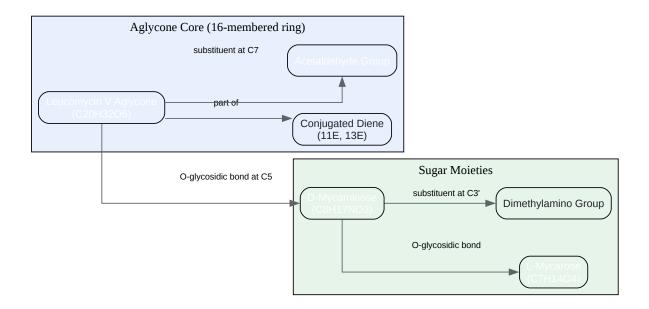
Aglycone Ring: 4R, 5S, 6S, 7R, 9R, 10R, 16R

• Conjugated Diene: 11E, 13E

• D-Mycaminose: 2S, 3R, 4R, 5S, 6R

• L-Mycarose: 2S, 4R, 5S, 6S

This precise spatial arrangement of atoms is critical for the molecule's ability to bind to the bacterial ribosome and inhibit protein synthesis.



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Caption: A diagram illustrating the key structural components of Leucomycin V.



Experimental Protocols for Structural Elucidation

The determination of the complex chemical structure and stereochemistry of macrolides like **Leucomycin V** relies on a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the constitution and relative stereochemistry of complex organic molecules.

- Methodology:
 - Sample Preparation: A purified sample of Leucomycin V is dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
 - 1D NMR (¹H and ¹³C): Proton and carbon NMR spectra are acquired to identify the types and number of hydrogen and carbon atoms present. Chemical shifts and coupling constants provide information about the local chemical environment and connectivity.
 - 2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish
 proton-proton couplings and thus identify adjacent protons. Heteronuclear Single Quantum
 Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear
 Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between
 protons and carbons, which is crucial for piecing together the carbon skeleton and the
 positions of substituents.
 - NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame
 Overhauser Effect Spectroscopy (ROESY) experiments are performed to determine the
 spatial proximity of protons, which is vital for deducing the relative stereochemistry of the
 chiral centers and the conformation of the macrolide ring.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the exact molecular formula.

Methodology:



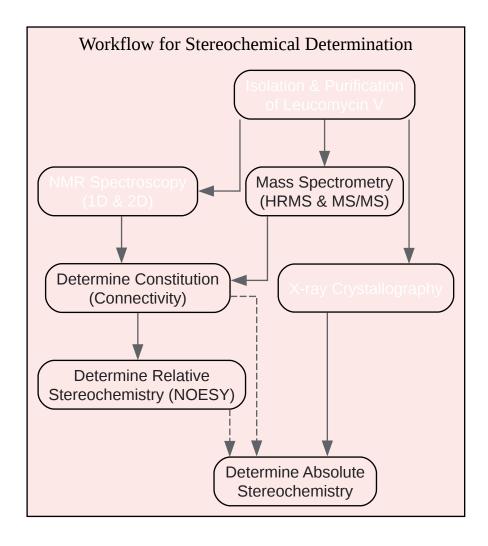
- Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is used to generate gas-phase ions of the intact molecule with minimal fragmentation.
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision using an analyzer like a Time-of-Flight (TOF) or Orbitrap. This allows for the unambiguous determination of the elemental composition (e.g., C35H59NO13).
- Tandem MS (MS/MS): Fragmentation of the parent ion is induced, and the masses of the resulting fragments are analyzed. This provides valuable information about the sequence and identity of the sugar units and the structure of the aglycone.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the absolute stereochemistry of a molecule.

- Methodology:
 - Crystallization: High-quality single crystals of Leucomycin V or a suitable derivative are grown from a solution. This is often the most challenging step.
 - Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
 - Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be deduced.
 - Absolute Configuration Determination: By analyzing the anomalous dispersion effects, particularly if heavy atoms are present or can be introduced, the absolute configuration (R/S) of each stereocenter can be unambiguously established.[11]





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Caption: A logical workflow for the structural and stereochemical elucidation of **Leucomycin V**.

Conclusion

Leucomycin V is a structurally intricate macrolide antibiotic with a well-defined chemical structure and absolute stereochemistry. Its 16-membered lactone ring, adorned with two deoxy sugars and multiple chiral centers, presents a significant synthetic and analytical challenge. A thorough understanding of its stereochemical features is paramount for comprehending its mechanism of action, designing new derivatives with improved pharmacological profiles, and advancing the field of macrolide-based drug development. The methodologies outlined provide a framework for the comprehensive characterization of such complex natural products.



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